molecular formula C17H14F3NO B4990076 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4990076
M. Wt: 305.29 g/mol
InChI Key: KFNGBKOFSDKPTK-UHFFFAOYSA-N
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Description

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical and metabolic stability, making it a valuable component in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves the radical trifluoromethylation of carbon-centered radical intermediates. This process is crucial for introducing the trifluoromethyl group into the compound . The reaction conditions often include the use of photoredox catalysis, which involves visible light irradiation and the use of catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNGBKOFSDKPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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